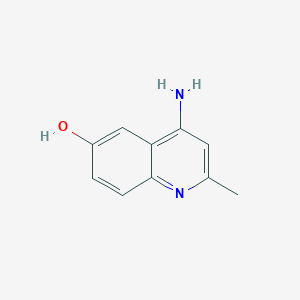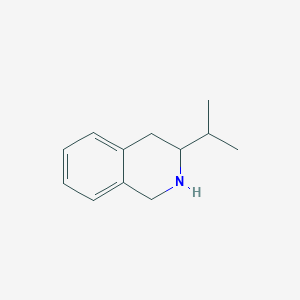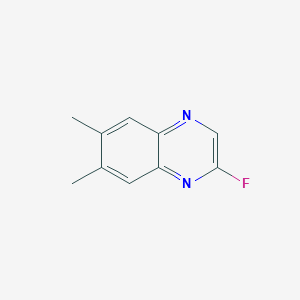
N,N-Dimethylquinoxalin-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethylquinoxalin-6-amine: is a chemical compound belonging to the quinoxaline family, which is characterized by a benzene ring fused to a pyrazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
N-Methylation of Quinoxalin-6-amine: One common method involves the N-methylation of quinoxalin-6-amine using formaldehyde and a reducing agent such as sodium triacetoxyborohydride.
Reductive Amination: Another method involves the reductive amination of quinoxalin-6-amine with dimethylamine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods: Industrial production methods for N,N-Dimethylquinoxalin-6-amine often involve scalable versions of the above synthetic routes, optimized for higher yields and purity. These methods may include continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N,N-Dimethylquinoxalin-6-amine can undergo oxidation reactions to form quinoxaline N-oxides.
Reduction: The compound can be reduced to form various reduced quinoxaline derivatives.
Substitution: It can participate in substitution reactions, particularly at the nitrogen atoms, to form various substituted quinoxaline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are often employed in substitution reactions.
Major Products:
Oxidation Products: Quinoxaline N-oxides.
Reduction Products: Reduced quinoxaline derivatives.
Substitution Products: Various substituted quinoxaline derivatives.
Aplicaciones Científicas De Investigación
Chemistry: N,N-Dimethylquinoxalin-6-amine is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of heterocyclic compounds with potential biological activity .
Biology: In biological research, this compound is studied for its potential antimicrobial and antiviral properties. It has shown promise in inhibiting the growth of certain bacterial and viral strains .
Medicine: this compound derivatives are being investigated for their potential as anticancer agents. They have demonstrated the ability to induce apoptosis in cancer cells and inhibit tumor growth .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other materials. Its unique chemical properties make it suitable for various applications in materials science .
Mecanismo De Acción
The mechanism of action of N,N-Dimethylquinoxalin-6-amine involves its interaction with specific molecular targets within cells. It can intercalate into DNA, causing DNA damage and inhibiting DNA replication . This leads to the induction of apoptosis in cancer cells. Additionally, it can inhibit certain enzymes involved in bacterial and viral replication, contributing to its antimicrobial and antiviral effects .
Comparación Con Compuestos Similares
Quinoxaline: The parent compound, which lacks the dimethylamino groups.
Quinoxaline N-oxides: Oxidized derivatives with similar biological activities.
Dimethylquinoxaline: A related compound with dimethyl groups on different positions of the quinoxaline ring.
Uniqueness: N,N-Dimethylquinoxalin-6-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to intercalate into DNA and inhibit replication enzymes makes it particularly valuable in medicinal chemistry .
Propiedades
Número CAS |
67557-82-8 |
|---|---|
Fórmula molecular |
C10H11N3 |
Peso molecular |
173.21 g/mol |
Nombre IUPAC |
N,N-dimethylquinoxalin-6-amine |
InChI |
InChI=1S/C10H11N3/c1-13(2)8-3-4-9-10(7-8)12-6-5-11-9/h3-7H,1-2H3 |
Clave InChI |
FYCDDLOITMBIIN-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC2=NC=CN=C2C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(1H-Imidazo[4,5-c]pyridin-2-yl)-N-methylethanamine](/img/structure/B11913439.png)


![[1,3]Dioxolo[4,5-g]quinoxaline](/img/structure/B11913454.png)



![1-Isopropyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B11913473.png)
![2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine](/img/structure/B11913488.png)
![N-[Diethenyl(methyl)silyl]-N-methylacetamide](/img/structure/B11913492.png)

![5,5-Difluoro-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B11913507.png)
